molecular formula C19H18IP B576317 Methyltriphenylphosphonium iodide CAS No. 1560-52-7

Methyltriphenylphosphonium iodide

Cat. No. B576317
CAS RN: 1560-52-7
M. Wt: 406.223
InChI Key: JNMIXMFEVJHFNY-DEQYMQKBSA-M
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Description

Methyltriphenylphosphonium iodide is a chemical compound with the linear formula CH3P(C6H5)3I . It is used as a reactant for the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .


Synthesis Analysis

While specific synthesis methods for Methyltriphenylphosphonium iodide were not found in the search results, it is known to be used as a reactant in various synthesis processes . For instance, it is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells .


Molecular Structure Analysis

The molecular formula of Methyltriphenylphosphonium iodide is C19H18IP . Its molecular weight is 404.22 . The SMILES string representation is [I-].CP+(c2ccccc2)c3ccccc3 .


Chemical Reactions Analysis

Methyltriphenylphosphonium iodide is used as a reactant in various chemical reactions . It is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .


Physical And Chemical Properties Analysis

Methyltriphenylphosphonium iodide appears as a white to light yellow powder . It is soluble in water, acetone, dichloromethane, and methanol . It has a melting point of 183-185 °C .

Scientific Research Applications

  • Used in synthesizing anionic carbonyliodorhenium complexes (Moedritzer, 1972).

  • Involved in the creation of new metal-organic crystals with potential applications in single crystal X-ray analyses and optical quality testing (Shivachev et al., 2013).

  • Plays a role in the preparation of [11C]methylenetriphenylphosphorane, a precursor used in synthesizing [β-11C]styrene (Kihlberg et al., 1990).

  • Utilized in synthesizing ferrocene-containing pyridine ligands and constructing electrochemical sensors for metal cations (Liu et al., 2008).

  • Effective as a dehydration and dehydrohalogenation reagent in specific solvents (Spangler et al., 1981).

  • Involved in the Wittig coupling for metabolic studies (Rakoff, 1993).

  • Acts as a corrosion inhibitor for steel in acid media (Zerrouki et al., 2019).

  • Inhibits the Krebs cycle enzyme 2-Oxoglutarate Dehydrogenase in cellular metabolism (Elkalaf et al., 2016).

  • Important in studying C−H...I- interactions in ferrocene derivatives (Glidewell et al., 1994).

  • Used in the synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates (Mazurkiewicz & Kuźnik, 2006).

  • Involved in triboluminescence and vapor-induced phase transitions in methyltriphenylphosphonium tetrahalomanganate(II) complexes (Balsamy et al., 2014).

  • Used in the formation of chloromethyltriphenylphosphonium iodide for Wittig chloromethylenation (Miyano et al., 1979).

  • Assists in thermogravimetrical dealkoxycarbonylation of N-acyl-α-triphenylphosphonioglycinates (Adamek et al., 2011).

  • Synthesis of phosphonium 1,3,2,5-dioxaborataphosphorinanes (Nikonov et al., 1988).

  • Plays a role in a three-component coupling reaction in organic chemistry (Han et al., 2001).

  • Applied in the selective recognition of rutin and quercetin in Herba Artemisiae Scopariae (Ma et al., 2017).

  • Acts as a reducing agent in organic syntheses (Firouzabadi & Adibi, 1998).

  • Used as a Wittig vinylation reagent in organic chemistry (Cattelan et al., 2015).

  • Applied in synthesizing triphenylphosphonium cations of diterpenoid isosteviol for antimitotic activity (Strobykina et al., 2015).

  • Utilized in dethioacetalisation of dithiannes-1,3 by tribromides (Cristau et al., 1986).

Safety And Hazards

Methyltriphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its mist or vapors, avoid contact with skin, eyes, and clothing, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Methyltriphenylphosphonium iodide were not found in the search results, its use as a reactant in the synthesis of various compounds suggests it may continue to be an important chemical in various research and industrial applications .

properties

IUPAC Name

methyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIXMFEVJHFNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942850
Record name Methyl(triphenyl)phosphanium iodide
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Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltriphenylphosphonium iodide

CAS RN

2065-66-9, 1560-52-7, 20667-19-0
Record name Phosphonium, methyltriphenyl-, iodide (1:1)
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Record name Methyltriphenylphosphonium iodide
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Record name Methyltriphenylphosphonium iodide, (methyl-14C)
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Record name Methyltriphenylphosphonium iodide
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Record name Methyl(triphenyl)phosphanium iodide
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Record name METHYLTRIPHENYLPHOSPHONIUM IODIDE
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Synthesis routes and methods

Procedure details

Starting with 10.0 g (38.1 mmol) of triphenylphosphine and 6.8 g (48 mmol, 1.3 eq) of methyl iodide, 14.7 g (36.4 mmol, 95.4%) of methyltriphenylphosphonium iodide was obtained: mp 185.9°-186.8° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

Citations

For This Compound
1,340
Citations
BL Shivachev, K Kossev, LT Dimowa, G Yankov… - Journal of crystal …, 2013 - Elsevier
… of methyltriphenylphosphonium iodide and thiourea in 6 ml CHCl 3 /CH 3 OH 1:1 v/v. Compound 2 was obtained by reacting equimolar quantities of methyltriphenylphosphonium iodide…
Number of citations: 12 www.sciencedirect.com
R Córdoba, J Plumet - Tetrahedron letters, 2003 - Elsevier
… Methyltriphenylphosphonium iodide catalyzes the formation of cyanohydrin trimethylsilyl ethers of aliphatic, aromatic and heterocyclic aldehydes. … of methyltriphenylphosphonium …
Number of citations: 70 www.sciencedirect.com
JA Eenkhoorn, S Osmund de Silva… - Canadian Journal of …, 1973 - cdnsciencepub.com
… Indole 2-methyltriphenylphosphonium iodide (6) was prepared in high yield from the known 2-dimethylaminomethylindole methiodide (5a) (21) or 2-diethylaminomethylindole …
Number of citations: 40 cdnsciencepub.com
G Chen, J Zhou, H Feng, F Feng, P Xu, S Pan… - Journal of Materials …, 2019 - pubs.rsc.org
… A similar bright room-temperature phosphorescence is also found for methyltriphenylphosphonium iodide (MTPP I). In contrast to the observation for TPP I, its triplet …
Number of citations: 17 pubs.rsc.org
W Liu, M Zhang, X Li, M Song - Inorganic Chemistry Communications, 2008 - Elsevier
A simple and efficient one-pot synthetic methodology for the preparation of 1,1′-ferrocenediylbis-(methyltriphenylphosphonium iodide) is described. And the obtained salt has been …
Number of citations: 9 www.sciencedirect.com
C Glidewell, CM Zakaria, G Ferguson… - … Section C: Crystal …, 1994 - scripts.iucr.org
The cations in (ferrocenylmethyl) triphenylphosphonium iodide,[{(C5H5) Fe (C5Ha)} CH2P (C6Hs) 3]+. I-,(1), and in 1, l'-ferrocenediylbis (methyltriphenylphosphonium iodide) …
Number of citations: 16 scripts.iucr.org
K Kobra, Y Li, R Sachdeva, CD McMillen… - New Journal of …, 2019 - pubs.rsc.org
In the course of our ongoing study of halogen bonding in cocrystals of organoiodine molecules with triiodide salts, we have isolated three of the four known polymorphs of …
Number of citations: 3 pubs.rsc.org
E Hosten, T Gerber, R Betz - Zeitschrift für Kristallographie-New …, 2012 - degruyter.com
Abstract C19H18IP, monoclinic, P21/c (no. 14), a= 9.0703 (3) Å, b= 19.0974 (6) Å, c= 11.9927 (3) Å, β= 120.079 (2)°, V= 1797.7 Å3, Z= 4, Rgt (F)= 0.0197, wRref (F2)= 0.0464, T …
Number of citations: 5 www.degruyter.com
K Kobra, S O'Donnell, A Ferrari, CD McMillen… - New Journal of …, 2018 - pubs.rsc.org
… 7553-56-2), methyltriphenylphosphonium iodide (PPh 3 MeI, 98%, CAS registry no. 2065-66-9) were purchased from Alfa Aesar. 1,2-Diiodotetrafluorobenzene (o-F4DIB, 99%, CAS …
Number of citations: 15 pubs.rsc.org
C Collins, G Hammond - The Journal of Organic Chemistry, 1960 - ACS Publications
Notes- A Difficulty Encountered in the Use of Methyltriphenylphosphonium Iodide in the Wittig Reaction … A Difficulty Encountered in the Use of Methyltriphenylphosphonium …
Number of citations: 7 pubs.acs.org

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